2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
Brand Name: Vulcanchem
CAS No.: 1185175-97-6
VCID: VC0028498
InChI: InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3
SMILES: CC1(COC(OC1)C(C)(C)C)C(=O)OC
Molecular Formula: C11H20O4
Molecular Weight: 219.295

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3

CAS No.: 1185175-97-6

Cat. No.: VC0028498

Molecular Formula: C11H20O4

Molecular Weight: 219.295

* For research use only. Not for human or veterinary use.

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 - 1185175-97-6

Specification

CAS No. 1185175-97-6
Molecular Formula C11H20O4
Molecular Weight 219.295
IUPAC Name methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate
Standard InChI InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3
Standard InChI Key SIPIGCWUSDTOCI-GKOSEXJESA-N
SMILES CC1(COC(OC1)C(C)(C)C)C(=O)OC

Introduction

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is a specialized isotopically labeled compound designed for use in chemical research and analysis. Its unique structure, featuring deuterium-labeled methyl groups, makes it valuable for studies involving isotopic tracing, reaction mechanisms, and advanced spectroscopy.

Synthesis

The synthesis of this compound involves:

  • Formation of the dioxane ring through the reaction of tert-butyl alcohol with formaldehyde.

  • Introduction of the carboxylic acid group via functionalization.

  • Esterification to yield the methyl ester form.

  • Deuterium substitution in the methyl group to produce the isotopically labeled variant.

The process requires careful control of reaction conditions to ensure high isotopic purity and yield.

Applications

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 has several applications:

  • Isotopic Labeling Studies: Used in NMR spectroscopy and mass spectrometry to investigate reaction pathways and molecular interactions.

  • Synthetic Chemistry: Serves as a precursor or intermediate in the synthesis of complex organic molecules.

  • Pharmaceutical Research: The compound’s structural features make it useful in drug design and development, particularly for studying metabolic pathways.

Mechanistic Insights

The compound’s tert-butyl group provides steric hindrance, influencing its reactivity and interaction with other molecules. The dioxane ring offers stability and serves as a scaffold for further functionalization. Deuterium labeling alters vibrational spectra, which is crucial for tracing reactions in isotopic studies.

Comparison with Non-Deuterated Analogs

The deuterated variant (d3) differs from its non-deuterated counterpart primarily in its isotopic composition:

FeatureNon-Deuterated CompoundDeuterated Compound (d3)
Molecular FormulaC11H20O4C11H17D3O4
Molecular Weight202.25 g/mol219.29 g/mol
ApplicationsGeneral synthetic useIsotopic tracing and spectroscopy

The increased molecular weight due to deuterium substitution is critical for distinguishing the compound in analytical applications.

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